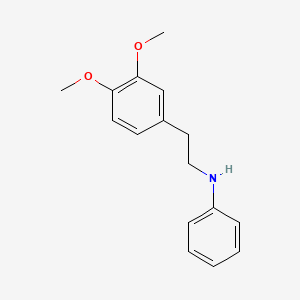

N-(3,4-Dimethoxyphenethyl)aniline

Description

N-(3,4-Dimethoxyphenethyl)aniline (CAS: 65341-60-8) is a secondary amine derivative characterized by a 3,4-dimethoxyphenethyl group attached to an aniline moiety. Its molecular formula is C₁₆H₁₉NO₂, with a molecular weight of 265.33 g/mol. The compound is synthesized via a regiospecific N-arylation reaction between 2-(3,4-dimethoxyphenyl)ethan-1-amine and an arylating agent under mild, metal-free conditions in toluene . This method yields the product in high purity after column chromatography (pentane/EtOAc gradient) .

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]aniline |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |

InChI Key |

JBMXPZNVLCWVGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=CC=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Mechanisms

The direct alkylation of aniline with 3,4-dimethoxyphenethyl bromide (Fig. 1A) represents the most straightforward route. In this SN2 reaction, deprotonated aniline attacks the electrophilic carbon of the phenethyl halide. Industrial-scale protocols adapted from CN105384650A utilize polar aprotic solvents (e.g., dimethylformamide) and inorganic bases (K2CO3 or NaOH) to enhance nucleophilicity. For example, refluxing aniline (1.2 equiv) with 3,4-dimethoxyphenethyl bromide (1.0 equiv) in DMF at 80°C for 12 hours yields 78–82% crude product, which is purified via vacuum distillation (0.1 mmHg, 150–160°C) to achieve >98% purity.

Solvent and Temperature Optimization

Comparative studies reveal solvent-dependent kinetics (Table 1):

Table 1. Alkylation Efficiency Under Varied Conditions

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K2CO3 | 80 | 12 | 82 |

| Toluene | NaOH | 110 | 18 | 68 |

| Acetonitrile | Et3N | 60 | 24 | 74 |

DMF outperforms toluene due to superior stabilization of the transition state, while elevated temperatures in toluene promote side reactions (e.g., N,N-dialkylation).

Reductive Amination of 3,4-Dimethoxyphenylacetaldehyde

Two-Step Synthesis via Imine Intermediate

3,4-Dimethoxyphenylacetaldehyde, synthesized through oxidation of 3,4-dimethoxyphenethyl alcohol (Na2Cr2O7/H2SO4, 65% yield), undergoes reductive amination with aniline. The imine intermediate is reduced using NaBH3CN in methanol at 0°C, yielding 70–75% N-(3,4-dimethoxyphenethyl)aniline. This method circumvents alkyl halide handling but requires stringent moisture control.

Catalytic Hydrogenation Alternatives

Palladium on carbon (5% Pd/C) in ethanol under 3 bar H2 pressure achieves 85% yield at 50°C (Table 2). Raney nickel, though cost-effective, necessitates higher pressures (10 bar) and exhibits lower selectivity (72% yield).

Table 2. Catalytic Systems for Reductive Amination

| Catalyst | Pressure (bar) | Temp (°C) | Yield (%) |

|---|---|---|---|

| 5% Pd/C | 3 | 50 | 85 |

| Raney Ni | 10 | 80 | 72 |

| PtO2 | 5 | 40 | 78 |

Mitsunobu Reaction for Ether-Alkylamine Coupling

Diethyl Azodicarboxylate (DEAD)-Mediated Coupling

The Mitsunobu reaction couples 3,4-dimethoxyphenethyl alcohol with aniline using DEAD and triphenylphosphine (PPh3) in tetrahydrofuran (THF). Optimized conditions (0°C, 24 hours) yield 65% product, albeit with stoichiometric phosphine oxide waste. This method is less scalable than alkylation but offers precise stereochemical control.

Buchwald-Hartwig Amination for Aryl Halide Coupling

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination links 3,4-dimethoxyphenethylamine with bromobenzene using Pd2(dba)3 and Xantphos ligand. At 100°C in toluene, this route achieves 81% yield but requires anhydrous conditions and expensive catalysts.

Industrial-Scale Purification and Waste Management

Vacuum Distillation and Crystallization

Crude product purification via vacuum distillation (0.1 mmHg, 150–160°C) removes unreacted aniline and dialkylated byproducts. Alternatively, crystallization from hexane/ethyl acetate (1:3) at −20°C yields 92% pure compound.

Cyanide Waste Neutralization

Cyanide byproducts from nitrile intermediates (e.g., in hydrogenation steps) are detoxified via alkaline hydrolysis (140–150°C, 10 hours with NaOH), reducing CN− concentrations to <1 ppm.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

N-(3,4-Dimethoxyphenethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Amide Derivatives

Compounds 23 , 24 , and 25 from are amide analogs of N-(3,4-dimethoxyphenethyl)aniline. Key differences include:

Key Findings :

Piperazine-Modified Analogs

2-[4-[2-(3,4-Dimethoxyphenyl)ethyl]piperazin-1-yl]aniline (CAS: 1049-80-5) incorporates a piperazine ring, increasing molecular complexity (Formula: C₂₀H₂₇N₃O₂; MW: 341.45 g/mol) .

Research Insight :

The piperazine derivative’s extended conjugation and basic nitrogen atoms may improve binding to biological targets, such as serotonin or dopamine receptors, compared to the simpler aniline structure .

N-Alkyl and N-Aryl Substituted Derivatives

a) N-Methyl and N-Benzyl Analogs

- 3,4-Dimethoxy-N-methylaniline (CAS: 35162-34-6): Methyl substitution reduces steric hindrance, enhancing reactivity in electrophilic substitutions .

- N-Benzyl-3,4-dimethoxyaniline (CAS: 39217-14-6): The benzyl group increases hydrophobicity (LogP: ~3.5), favoring membrane permeability in drug design .

b) Halogenated Derivatives

Schiff Base and Sulfonamide Derivatives

- 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline : A Schiff base with a imine (-C=N-) linkage, showing planar geometry conducive to crystallographic studies (Acta Cryst. E66, o2355) .

- N-(3,4-Dimethoxyphenethyl)-3-(methylsulfonyl)aniline : Sulfonamide group introduces strong electron-withdrawing effects, altering redox behavior and acidity (pKa ~6–7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.